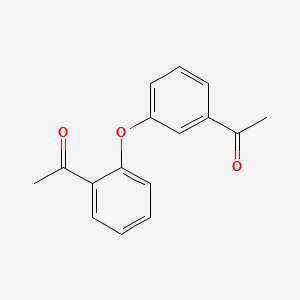
2,3'-Diacetyldiphenyl Ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3’-Diacetyldiphenyl Ether is an organic compound with the molecular formula C16H14O3 and a molecular weight of 254.29 g/mol. It is a useful research chemical compound, often utilized as a building block in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including 2,3’-Diacetyldiphenyl Ether, is the Williamson Ether Synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. This method, however, is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .
化学反应分析
Types of Reactions: 2,3’-Diacetyldiphenyl Ether can undergo various chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, which are unstable and can decompose explosively.
Acidic Cleavage: The most common reaction of ethers is the cleavage of the C–O bond using strong acids like HI or HBr. .
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) or peracids.
Acidic Cleavage: Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr).
Major Products Formed:
Oxidation: Formation of peroxides.
Acidic Cleavage: Formation of alcohols and alkyl halides.
科学研究应用
作用机制
The mechanism of action for 2,3’-Diacetyldiphenyl Ether primarily involves its reactivity as an ether. In acidic conditions, the ether oxygen is protonated, forming a good leaving group that can be eliminated via an S_N2 or S_N1 reaction mechanism . This reactivity is crucial for its role in various chemical syntheses.
相似化合物的比较
4,4’-Diacetyl-2,2’-dimethoxydiphenyl Ether: A similar diphenyl ether compound with additional methoxy groups.
3,3’-Dihydroxy-2,2’,4,4’-tetramethoxy-6,6’-dimethyldiphenyl Ether: Another diphenyl ether with hydroxyl and methoxy groups.
Uniqueness: 2,3’-Diacetyldiphenyl Ether is unique due to its specific acetyl groups attached to the diphenyl ether structure, which can influence its reactivity and applications in chemical synthesis.
属性
分子式 |
C16H14O3 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC 名称 |
1-[3-(2-acetylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C16H14O3/c1-11(17)13-6-5-7-14(10-13)19-16-9-4-3-8-15(16)12(2)18/h3-10H,1-2H3 |
InChI 键 |
YQJRLNGBKUCOMU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



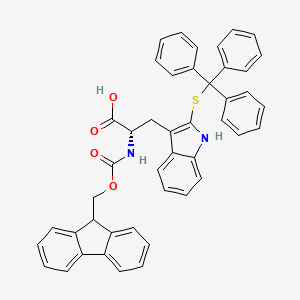
![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
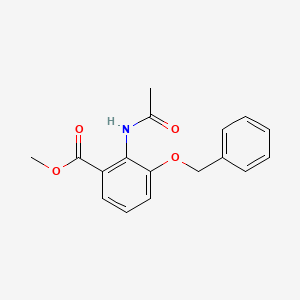
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13851213.png)
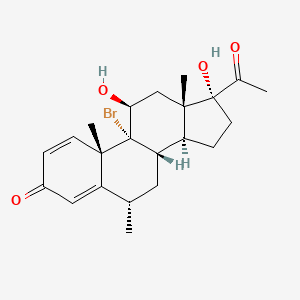
![Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B13851219.png)

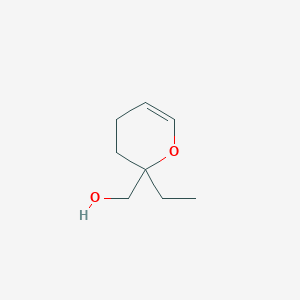
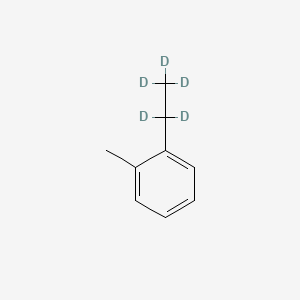

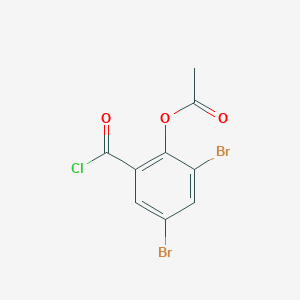

![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)
